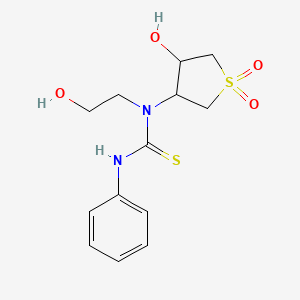
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions . Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product, reducing the number of steps and improving efficiency.
Chemical Reactions Analysis
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and anticancer agent.
Biological Research: It has been used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . Molecular docking studies have shown that it binds to the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is unique compared to other benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity.
2-arylbenzothiazoles: These derivatives possess a wide range of biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24(14-8-4-3-5-9-14)20(25)18-17(21-12-13-22-18)19-23-15-10-6-7-11-16(15)26-19/h3-13H,2H2,1H3 |
InChI Key |
VWGZFQJIWBNAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)


![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)


![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)
